molecular formula C19H19ClN2O4S B2475969 N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898455-17-9

N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2475969
CAS RN: 898455-17-9
M. Wt: 406.88
InChI Key: QEXPOZVDGJBPDH-UHFFFAOYSA-N
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Description

The compound “N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a complex organic molecule. It has a linear formula of C19H15ClN2O4 and a molecular weight of 370.795 .

Scientific Research Applications

Structural and Synthesis Insights

Polymorphic Modifications and Synthesis N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide and its analogs have shown significant interest in the realm of chemistry due to their polymorphic nature and synthesis methods. For instance, Shishkina et al. (2018) explored the polymorphic modifications of a similar compound, noting its strong diuretic properties and potential as a new hypertension remedy. The study emphasized the differences in crystal packing between two polymorphic forms, shedding light on molecular interactions and structural organization at different levels (Shishkina et al., 2018). Similarly, Ukrainets et al. (2018) synthesized a large series of N-(arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides, providing insights into their structure, synthesis, and preliminary pharmacological screening (Ukrainets et al., 2018).

Biological Activities

Antibacterial and Antineoplastic Potential The compound and its derivatives have been extensively studied for their biological activities. Research indicates their potential in antibacterial and antineoplastic applications. For instance, Alavi et al. (2017) delved into the green synthesis of quinoxaline sulfonamides, highlighting their promising antibacterial activities against various bacterial strains (Alavi et al., 2017). Moreover, the work by Ferlin et al. (2000) on pyrrolo-quinoline derivatives showcased their potential as antineoplastic drugs, especially in inhibiting the growth of cells derived from solid tumors like CNS, melanoma, and prostate-derived cells (Ferlin et al., 2000).

Chemical Properties and Derivative Synthesis

Structural Analysis and Derivative Synthesis The chemical properties and synthesis of derivatives of this compound also offer valuable insights. The work by Hayun et al. (2012) on 2-methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4- dihydroquinazolin-3-yl}benzene-1-sulfonamide provided a detailed structural analysis, contributing to the understanding of its synthesis and molecular structure (Hayun et al., 2012). Additionally, the work by Ma and Gong (2022) on novel quinoline sulfonamide derivatives highlighted their role as tubulin polymerization inhibitors, presenting a new avenue for anti-cancer activity research (Ma & Gong, 2022).

Future Directions

Quinoline-containing compounds have been the subject of extensive research due to their wide spectrum of interesting pharmacological activities and unique physicochemical properties . Future research may focus on the synthesis of new quinoline derivatives and the exploration of their potential applications in various fields.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-11-15-10-14(8-12-4-3-7-22(18(12)15)19(11)23)27(24,25)21-16-9-13(20)5-6-17(16)26-2/h5-6,8-11,21H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXPOZVDGJBPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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